Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a fluorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.
Another approach involves the preparation of 2-fluoro-5-[(4-oxo-3H-2,3-diazanaphthyl)methyl]benzoic acid through a multi-step process that includes the preparation of intermediates such as dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate and 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)bromobenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid,2-fluoro-: This compound shares the benzoic acid core and fluorine substitution but lacks the sulfonamide group.
2-Fluorobenzoic acid: Similar in structure but without the sulfonamide group.
Benzoic acid,5-[(aminosulfonyl)phenyl]-2-fluoro-: Similar structure with a different substitution pattern.
Uniqueness
Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]- is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14FNO4S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-fluoro-5-(2-methylpropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)6-13-18(16,17)8-3-4-10(12)9(5-8)11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
PHDJSRRMLUZUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.